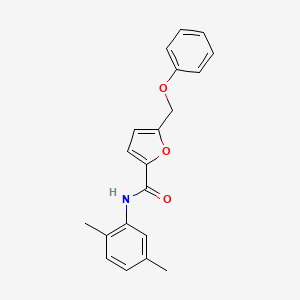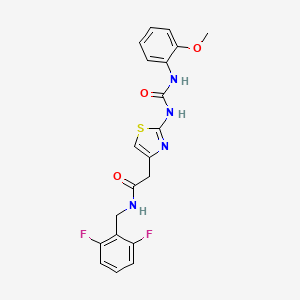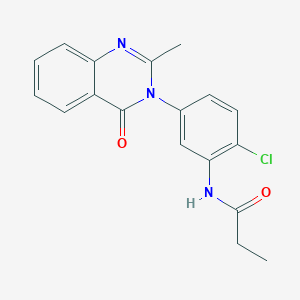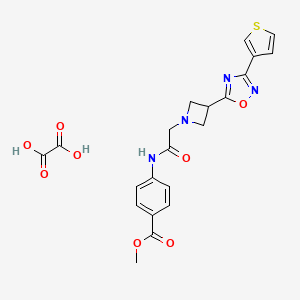![molecular formula C20H16N6O3S B2588001 2-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide CAS No. 1251687-93-0](/img/structure/B2588001.png)
2-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide” is a complex organic molecule with the molecular formula C12H11ClN2O3S3 . It has an average mass of 362.875 Da and a monoisotopic mass of 361.962036 Da . This compound is a versatile material with potential in scientific research. Its unique structure offers opportunities for studying various biological processes and developing innovative pharmaceuticals.
Synthesis Analysis
The synthesis of such complex organic molecules often involves multiple steps and a variety of chemical reactions. One of the key steps in the synthesis of similar compounds involves the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of alkyl boronic esters is also a crucial step in the synthesis of such compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The Suzuki–Miyaura coupling is one of the most important reactions in the synthesis of such compounds . This reaction involves the coupling of two chemically differentiated fragments with the metal catalyst .Applications De Recherche Scientifique
Synthesis of Substituted Thienothiazoles
Research has demonstrated the synthesis of substituted thienothiazoles, highlighting methods that could potentially apply to the synthesis or modification of sulfonamide compounds like "2-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide". These methods involve reactions that yield various thienothiazole derivatives, which are important in the development of pharmaceuticals and materials science due to their unique chemical properties (Abramenko, Ponomareva, & Priklonskikh, 1979).
Antitumor Applications
Sulfonamide-focused libraries have been evaluated in cell-based antitumor screens. Compounds derived from these libraries have shown potential as potent cell cycle inhibitors and have progressed to clinical trials. This indicates the relevance of sulfonamide compounds in developing new oncology treatments, showcasing their role in disrupting cell proliferation mechanisms in cancer cells (Owa et al., 2002).
Environmental and Biological Impacts
Studies have explored the environmental and biological impacts of sulfonamide compounds, such as their role in inhibiting specific enzymes or affecting hormonal activities. For instance, Triclosan, a sulfonamide-related compound, has been found to be a potent inhibitor of certain estrogenic activities, which could have implications for understanding the environmental persistence and toxicity of similar compounds (James et al., 2010).
Novel Sulfonated Membranes for Dye Treatment
Research into the development of novel sulfonated thin-film composite nanofiltration membranes has shown improved water flux for the treatment of dye solutions. Such studies underline the importance of sulfonamide compounds in enhancing membrane technologies for environmental applications, particularly in water purification and treatment processes (Liu et al., 2012).
Bioactivation and Toxicology
The bioactivation of mutagens via sulfation, involving sulfonamide compounds, plays a crucial role in understanding the metabolic pathways that convert procarcinogens to their active carcinogenic forms. This knowledge is vital for assessing the toxicological profiles of various substances, including the potential risks associated with exposure to sulfonamide derivatives (Glatt, 1997).
Propriétés
IUPAC Name |
5-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3S/c1-2-28-14-6-3-5-13(9-14)19-22-18(29-24-19)11-25-20(27)16-10-15(17-7-4-8-30-17)23-26(16)12-21-25/h3-10,12H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWOSDGXPCDWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(Z)-(4-fluorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2587918.png)


![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2587921.png)
![5-amino-2-{[4-(trifluoromethoxy)phenyl]carbonyl}-1,2-oxazol-3(2H)-one](/img/structure/B2587923.png)

![Methyl 4-[(3,4-difluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2587925.png)
![3-[[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2587927.png)
![N-(2-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2587929.png)
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2587930.png)


![3-(2-Chlorophenyl)-5-methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2587937.png)
